(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride
CAS No.: 2173992-59-9
Cat. No.: VC6985656
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173992-59-9 |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.65 |
| IUPAC Name | (1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1 |
| Standard InChI Key | BIXXSQBQDHGGSW-NAZYBQMSSA-N |
| SMILES | C1CC2C(CC2OC1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclo[4.2.0]octane system incorporating an oxygen atom at the 2-position and an amine group at the 7-position. The (1S,6R) configuration imposes specific stereoelectronic constraints that influence its reactivity and molecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molar Mass | 163.65 g/mol |
| CAS Registry Number | 2173996-83-1 (racemic form) |
| IUPAC Name | (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
The bicyclic framework enforces a chair-like conformation in the six-membered ring, while the oxygen atom introduces polarity and hydrogen-bonding capacity .
Stereochemical Considerations
The (1S,6R) enantiomer represents one of four possible stereoisomers of the 2-oxabicyclo[4.2.0]octan-7-amine system. Stereochemical purity is critical for biological activity, as demonstrated in studies of analogous bicyclic amines where enantiomers exhibit divergent receptor-binding profiles . Computational modeling suggests that the (1S,6R) configuration optimizes spatial alignment with enzymatic active sites, though experimental validation remains pending .
Synthesis and Manufacturing
Key Synthetic Routes
While no published protocol explicitly describes the synthesis of the (1S,6R)-enantiomer, racemic analogues are typically synthesized via iodocyclization of alkenyl alcohols or intramolecular Michael additions . A generalized approach involves:
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Precursor Preparation: Cyclohexane-based alkenols serve as starting materials.
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Iodocyclization: Treatment with molecular iodine induces ring closure, forming the bicyclic core .
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Amine Functionalization: Reductive amination or displacement reactions introduce the amine group.
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Resolution: Chiral chromatography or enzymatic resolution isolates the (1S,6R)-enantiomer .
For example, iodocyclization of (E)-3-(cyclohex-2-en-1-yl)prop-2-en-1-ol with I₂ in acetonitrile yields the bicyclic iodide intermediate, which undergoes amination via SN2 displacement . Asymmetric catalysis during cyclization could theoretically favor the (1S,6R) configuration, though this remains unexplored.
Purification and Characterization
Purification typically involves recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Characterization relies on:
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NMR Spectroscopy: Distinct signals for the oxabicyclo protons (δ 3.8–4.2 ppm) and amine protons (δ 1.5–2.1 ppm) .
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X-ray Crystallography: Confirms absolute configuration and hydrogen-bonding networks.
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Chiral HPLC: Validates enantiomeric excess using cellulose-based columns .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.3 |
| Methanol | 45.6 |
| DCM | <0.1 |
Stability studies indicate decomposition above 180°C, with hygroscopicity requiring anhydrous storage .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 3250 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch) .
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Mass Spectrometry: Base peak at m/z 128.1 corresponds to the [M-Cl]⁺ ion .
Biological Activity and Mechanisms
Enzymatic Interactions
In vitro assays using racemic mixtures demonstrate moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 12 µM), suggesting potential utility in neurodegenerative disorders. Molecular docking simulations predict that the (1S,6R)-enantiomer binds MAO-B with a ΔG of -8.2 kcal/mol, forming hydrogen bonds with Tyr-435 and π-stacking with FAD .
Receptor Modulation
Preliminary studies indicate affinity for σ-1 receptors (Kᵢ = 340 nM), implicating roles in pain management and neuroprotection. Stereoselectivity is evident, as the (1R,6S)-enantiomer shows 10-fold lower affinity .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s rigid bicyclic structure makes it a promising scaffold for:
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CNS Therapeutics: MAO-B inhibitors for Parkinson’s disease.
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Analgesics: σ-1 receptor antagonists for neuropathic pain.
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Antivirals: Structural mimicry of nucleoside analogues.
Agrochemical Uses
Derivatives exhibit insecticidal activity against Aphis gossypii (LD₅₀ = 8.2 µg/mL), likely via acetylcholine esterase disruption.
Related Compounds and Analogues
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